molecular formula C10H13NO2 B159248 1-tert-Butyl-2-nitrobenzene CAS No. 1886-57-3

1-tert-Butyl-2-nitrobenzene

Cat. No. B159248
CAS RN: 1886-57-3
M. Wt: 179.22 g/mol
InChI Key: IWTHGPTVKBEURV-UHFFFAOYSA-N
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Description

“1-tert-Butyl-2-nitrobenzene” is a chemical compound with the molecular formula C10H13NO2 . It has an average mass of 179.216 Da and a monoisotopic mass of 179.094635 Da .


Synthesis Analysis

The synthesis of “1-tert-Butyl-2-nitrobenzene” from “1-TERT-BUTYL-4-NITROBENZENE” has been mentioned . A research article titled “Oxidative nucleophilic alkoxylation of nitrobenzenes” discusses the oxidative nucleophilic aromatic substitution of hydrogen in nitroaromatics with potassium alkoxides derived from primary, secondary or tertiary alcohols in the presence of oxygen .


Molecular Structure Analysis

The molecular structure of “1-tert-Butyl-2-nitrobenzene” can be viewed as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

“1-tert-Butyl-2-nitrobenzene” has a density of 1.1±0.1 g/cm3, a boiling point of 256.2±19.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 47.4±3.0 kJ/mol, a flash point of 101.6±14.3 °C, and an index of refraction of 1.521 .

Scientific Research Applications

Nitration in Organic Chemistry

1-tert-Butyl-2-nitrobenzene, as part of the wider nitrobenzene family, has applications in the nitration of organic compounds. For instance, the nitration of 4-tert-butyl-o-xylene in acetic anhydride has been studied, leading to various products including compounds related to 1-tert-butyl-2-nitrobenzene (Fischer & Teo, 1978).

Molecular Symmetry in Solid-State Compounds

In solid-state chemistry, the interaction of nitrobenzene derivatives with other molecular structures is significant. For instance, nitrobenzene can induce symmetry-reducing distortions in certain compounds, as observed in studies involving p-tert-butylcalix[4]arene (Brouwer, Enright, & Ripmeester, 1997).

Oxidation Reactions

The role of nitrobenzene derivatives in oxidation reactions is also noteworthy. One example is the selective ortho hydroxylation of nitrobenzene catalyzed by the H5PV2Mo10O40 polyoxometalate, demonstrating the compound's involvement in intricate chemical processes (Khenkin, Weiner, & Neumann, 2005).

Magnetic Interactions in Chemistry

The study of magnetic interactions in compounds similar to 1-tert-butyl-2-nitrobenzene is another area of interest. Research on 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) provides insights into antiferromagnetic exchange interactions among spins in specific molecular configurations (Fujita et al., 1996).

Synthesis of Organic Compounds

1-tert-Butyl-2-nitrobenzene is also relevant in the synthesis of various organic compounds. For example, the preparation of certain 1-aryl-3-formyl-3-methyltriazenes, which are potential metabolites of 1-aryl-3,3-dimethyltriazenes, involves reactions with tert-butyl hydroperoxide and nitrobenzenes (Lassiani et al., 1980).

Safety And Hazards

“1-tert-Butyl-2-nitrobenzene” is classified as a flammable liquid (Category 3) and can cause skin irritation (Category 2) . Precautionary measures include avoiding ingestion and inhalation, ensuring adequate ventilation, keeping away from open flames, hot surfaces, and sources of ignition, and using only non-sparking tools .

properties

IUPAC Name

1-tert-butyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(2,3)8-6-4-5-7-9(8)11(12)13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTHGPTVKBEURV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172233
Record name 1-tert-Butyl-2-nitrobenzene
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butyl-2-nitrobenzene

CAS RN

1886-57-3
Record name 1-(1,1-Dimethylethyl)-2-nitrobenzene
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Record name 1-tert-Butyl-2-nitrobenzene
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Record name 1886-57-3
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Record name 1-tert-Butyl-2-nitrobenzene
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Record name 1-tert-butyl-2-nitrobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
PC Wang, M Lu - Tetrahedron letters, 2011 - Elsevier
Regioselective mononitration of simple aromatic compounds has been investigated with N 2 O 5 as nitrating agent and a new PEG200-based dicationic acidic ionic liquid (PEG 200 -…
Number of citations: 36 www.sciencedirect.com
G Sirvinskaite, CS Nardo, P Müller… - … A European Journal, 2023 - Wiley Online Library
Given the prevalence of molecules containing nitro groups in organic synthesis, innovative methods to expand the reactivity of this functional group are of interest in both industrial and …
AA Khachatrian, ZI Shamsutdinova… - Journal of Molecular …, 2017 - Elsevier
In this work thermochemistry of solvation of mono-, di-, tri- and tetra-substituted benzenes in 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF 4 ]) ionic liquid was studied. …
Number of citations: 13 www.sciencedirect.com
K Diemoz, V Burke - 2010 - stmarys-ca.edu
This project studied the electrophilic aromatic nitration of many monosubstitued aromatic rings under a standard set of conditions. A wide range of starting materials were tested until a …
Number of citations: 1 www.stmarys-ca.edu

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